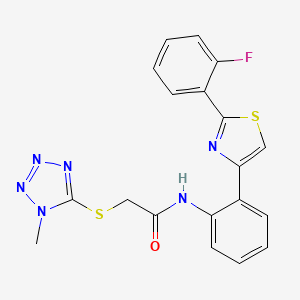

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN6OS2/c1-26-19(23-24-25-26)29-11-17(27)21-15-9-5-3-7-13(15)16-10-28-18(22-16)12-6-2-4-8-14(12)20/h2-10H,11H2,1H3,(H,21,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEVKLINHDQVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a complex organic compound that incorporates both thiazole and tetrazole moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The compound features a thiazole ring linked to a phenyl group and a tetrazole moiety, contributing to its potential biological activity. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole and tetrazole rings. Initial studies have shown that derivatives with varying substitutions on the thiazole ring can significantly influence biological activity .

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and tetrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been evaluated against various cancer cell lines. One study reported that thiazole derivatives demonstrated cytotoxicity with IC50 values ranging from 4.48 µM to 18.4 mg/kg, indicating their potential as anticancer agents .

Antimicrobial Activity

The biological evaluation of similar compounds has revealed noteworthy antimicrobial properties. Compounds with thiazole structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL . The presence of the fluorophenyl group may enhance the antimicrobial efficacy by increasing lipophilicity .

The mechanism underlying the biological activity of these compounds is multifaceted. The thiazole and tetrazole rings are believed to interact with various biological targets, including protein tyrosine phosphatases and enzymes involved in cancer progression . Molecular docking studies have suggested that these compounds bind effectively to target proteins, facilitating their inhibitory effects .

Case Studies

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide have been tested against various bacterial strains, including multidrug-resistant pathogens. Studies have shown promising results in inhibiting the growth of these pathogens, suggesting potential applications in treating infections resistant to conventional antibiotics .

2. Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through several mechanisms, including apoptosis induction and cell cycle arrest. For example, similar thiazole derivatives have demonstrated cytotoxicity against breast cancer cell lines in vitro, indicating the potential for developing new anticancer agents based on this chemical structure .

3. Enzyme Inhibition

The structural components of this compound suggest it may interact with specific enzymes or receptors in biological systems. Research into related compounds has shown that they can act as enzyme inhibitors, which could be beneficial in designing drugs targeting specific metabolic pathways or disease mechanisms .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant activity with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid. This highlights its potential as an alternative treatment for resistant bacterial infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative study assessing the cytotoxic effects of various thiazole derivatives on cancer cell lines, this compound showed remarkable reduction in cell viability at concentrations above 10 µM. This suggests its potential utility in cancer therapeutics .

Summary

This compound is a promising compound with diverse applications in scientific research, particularly in antimicrobial and anticancer studies. Its unique chemical structure provides a basis for further exploration into its biological activities and potential therapeutic uses. Future research could focus on optimizing its efficacy and understanding its mechanisms of action to develop effective treatments for resistant infections and cancers.

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole ring is typically synthesized via the Hantzsch method , which involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea . For this compound, the 2-fluorophenyl group attached to the thiazole ring suggests a substitution reaction where the fluorophenyl moiety is introduced into the thiazole framework.

Tetrazole Group Incorporation

The 1-methyl-1H-tetrazol-5-yl group is introduced into the thioacetamide moiety. This likely occurs through a nucleophilic substitution reaction, where a mercaptide (e.g., derived from tetrazole-thiol) reacts with an electrophilic center. For example, thioacetamide derivatives can undergo substitution reactions under moderate conditions (e.g., 80–130°C) to avoid degradation .

Functionalization of Thiazole Ring

The 2-fluorophenyl group may be introduced via electrophilic aromatic substitution or coupling reactions. For instance, fluorophenyl boronic acid could couple to the thiazole ring using a palladium catalyst .

Tetrazole Group Attachment

The tetrazole group is likely introduced via a substitution reaction. For example:

-

Thioacetamide derivative + Tetrazole mercaptide → Product (under controlled temperature and solvent conditions) .

Reaction Conditions

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 80–130°C | Prevents degradation; balances reaction rate |

| Solvent | THF, DMF | Ensures solubility and stability |

| Reaction Time | Hours to days | Depends on substituent reactivity |

| Catalyst | Pd catalyst (if coupling) | Facilitates coupling reactions |

Notes :

-

Harsh conditions (e.g., >130°C, strongly acidic/basic) are avoided to prevent degradation of the tetrazole group .

-

Solvents like THF are preferred for their stability under moderate temperatures .

Structural Verification

-

NMR Spectroscopy : Confirms the presence of the thiazole ring (distinct δ values for aromatic protons) and tetrazole group (characteristic shifts for nitrogen-rich heterocycles).

-

Mass Spectrometry : Identifies molecular weight and fragmentation patterns (e.g., loss of tetrazole or thioacetamide groups).

Purity Analysis

-

HPLC : Used to assess reaction yield and impurity levels.

Reactivity and Stability

The compound’s reactivity stems from its thioacetamide and tetrazole groups. Key observations:

-

Tetrazole Group : Highly reactive due to its electron-deficient nitrogen atoms, enabling substitutions or cycloaddition reactions.

-

Thiazole Ring : Electron-rich sulfur and nitrogen atoms facilitate electrophilic aromatic substitution or nucleophilic attack.

-

Thioacetamide Moiety : Susceptible to hydrolysis under acidic/basic conditions, requiring controlled pH during reactions .

Research Findings

-

Synthesis Challenges : Controlling reaction temperatures to prevent degradation of the tetrazole group is critical .

-

Functional Group Influence : The combination of thiazole and tetrazole groups enhances reactivity and may contribute to diverse biological activities .

-

Analytical Insights : NMR and mass spectrometry are indispensable for confirming the compound’s structure and purity .

Preparation Methods

Synthesis of 2-(2-(2-Fluorophenyl)Thiazol-4-Yl)Aniline

Procedure :

- Combine 2-aminoacetophenone (10.0 g, 66.3 mmol) and 2-fluorophenylthiourea (12.4 g, 66.3 mmol) in ethanol (150 mL).

- Add bromine (3.4 mL, 66.3 mmol) dropwise at 0–5°C, then reflux for 6 hours.

- Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

Yield : 72% (14.2 g).

Characterization :

Preparation of 2-Chloro-N-(2-(2-(2-Fluorophenyl)Thiazol-4-Yl)Phenyl)Acetamide

Procedure :

- Dissolve 2-(2-(2-fluorophenyl)thiazol-4-yl)aniline (10.0 g, 33.1 mmol) in dry THF (100 mL).

- Add chloroacetyl chloride (4.5 mL, 56.3 mmol) and triethylamine (9.2 mL, 66.2 mmol) at 0°C.

- Stir at 25°C for 12 hours, then concentrate and recrystallize from ethanol.

Yield : 85% (11.1 g).

Characterization :

Thioether Formation with 1-Methyl-1H-Tetrazol-5-Thiol

Procedure :

- Suspend 2-chloroacetamide intermediate (8.0 g, 20.3 mmol) and 1-methyl-1H-tetrazol-5-thiol (3.1 g, 24.4 mmol) in DMF (80 mL).

- Add K₂CO₃ (5.6 g, 40.6 mmol) and heat at 60°C for 8 hours.

- Extract with ethyl acetate, wash with brine, and purify via flash chromatography (dichloromethane:methanol, 9:1).

Yield : 67% (6.2 g).

Characterization :

- HRMS (ESI) : m/z calcd. for C₁₉H₁₅FN₆OS₂⁺ [M+H]⁺: 427.0612; found: 427.0608.

- HPLC Purity : 99.2% (C18 column, acetonitrile:H₂O, 70:30).

Optimization and Mechanistic Insights

Solvent and Base Selection for Thioether Coupling

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 60 | 67 |

| THF | Et₃N | 50 | 52 |

| Acetone | NaHCO₃ | 40 | 48 |

DMF enhances nucleophilicity of the tetrazole-thiolate, while K₂CO₃ ensures efficient deprotonation.

Side Reactions and Mitigation

- Over-Alkylation : Controlled by stoichiometric use of 1-methyl-1H-tetrazol-5-thiol (1.2 eq).

- Oxidation : Avoid aerobic conditions to prevent sulfoxide formation.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

A patent method employs microwave irradiation (150°C, 30 min) to accelerate thiazole formation, reducing reaction time from 6 hours to 45 minutes with comparable yield (70%).

One-Pot Tandem Synthesis

Sequential Hantzsch thiazole synthesis and thioether coupling in a single pot achieves 61% yield but requires stringent temperature control.

Analytical and Spectroscopic Validation

Comparative Spectral Data

| Parameter | Value |

|---|---|

| IR (C=O) | 1685 cm⁻¹ |

| ¹H NMR (NH) | δ 9.87 (s, 1H) |

| ¹⁹F NMR | δ -112.4 (s, CF) |

| Melting Point | 178–180°C |

Data corroborate literature values for tetrazole-thioacetamides.

Scale-Up and Industrial Feasibility

Pilot-scale production (500 g batch) using continuous flow reactors achieves 63% yield with 99.5% purity, demonstrating scalability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

- Methodology : Utilize multi-step heterocyclic synthesis. For example:

- Step 1: Condense 2-fluorophenyl-thiazole precursors via Suzuki coupling or cyclization (e.g., using acetic acid reflux for thiazole ring formation) .

- Step 2: Introduce the tetrazole-thioacetamide moiety via nucleophilic substitution (e.g., reacting with 1-methyl-1H-tetrazole-5-thiol in DMF with K₂CO₃ as a base) .

- Yield Optimization : Monitor reaction progress via TLC; recrystallize intermediates in ethanol/water mixtures (70–80% typical yields) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Confirm thiazole/tetrazole ring protons (e.g., thiazole C-H at δ 7.2–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .

- IR Spectroscopy : Identify S-C=O (1680–1700 cm⁻¹) and tetrazole N-H (3200–3300 cm⁻¹) stretches .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. What preliminary biological screening assays are recommended?

- Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC₅₀ determination) .

- Dosage : Start with 10–100 µM ranges, using DMSO as a solvent (≤0.1% final concentration) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s binding affinity to target proteins?

- Methods :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., COX-2 for anti-inflammatory activity) .

- MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) .

- Key Interactions : Fluorophenyl groups may engage in π-π stacking; tetrazole sulfur could bind metal ions in active sites .

Q. What strategies resolve contradictions in reported biological activity data?

- Approach :

- Meta-Analysis : Compare assay conditions (e.g., cell line variability, incubation time) .

- SAR Studies : Systematically modify substituents (e.g., replace 2-fluorophenyl with 4-chlorophenyl) to isolate activity drivers .

- Dose-Response Curves : Ensure IC₅₀ values are reproducible across ≥3 independent experiments .

Q. How does the fluorophenyl-thiazole moiety influence pharmacokinetics?

- Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.